molecular formula C7H9NO3 B2880463 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid CAS No. 1368192-71-5

2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid

Cat. No.: B2880463
CAS No.: 1368192-71-5
M. Wt: 155.153
InChI Key: OVSOGXVBYITXGI-UHFFFAOYSA-N
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Description

2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid (CAS 1555441-52-5) is a high-purity heterocyclic building block featuring a reactive carboxylic acid group on an isoxazole core. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials . Isoxazole derivatives are recognized as an important source of valuable drugs and are extensively investigated for their immunoregulatory properties, which include immunosuppressive, anti-inflammatory, and immunostimulatory activities . The oxazole ring contributes to enhanced stability and reactivity, while the carboxylic acid group allows for further critical derivatization via esterification, amidation, or other coupling reactions . The ethyl substituent can influence the molecule's lipophilicity and steric properties, making this compound particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry campaigns . Recent advances highlight its potential in chemical biology, with studies exploring its role as a scaffold for small-molecule inhibitors and its use in the synthesis of novel bioactive molecules targeting various enzymes and receptors . Suitable for controlled reactions, it offers precise functionalization potential. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-ethyl-1,2-oxazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-5-3-6(11-8-5)4-7(9)10/h3H,2,4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSOGXVBYITXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson–Gabriel Synthesis

The Robinson–Gabriel method, first reported in 1910, remains a foundational strategy for oxazole synthesis. This two-step protocol involves cyclodehydration of α-acylamino ketones to form the oxazole ring. For 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid, the precursor α-acylamino ketone must incorporate the ethyl and acetic acid substituents.

Representative Procedure :

  • Acylation : Glycine derivatives react with 3-ethylnicotinoyl chloride to form α-(3-ethylnicotinamido)acetic acid.
  • Cyclodehydration : Treatment with polyphosphoric acid (PPA) at 120°C induces ring closure, yielding the oxazole core.

Key Considerations :

  • Regioselectivity : The ethyl group’s position is determined by the acylating agent’s structure.
  • Yield Optimization : Prolonged heating (>12 hours) improves cyclization efficiency but risks decomposition.

Table 1: Robinson–Gabriel Synthesis Parameters

Parameter Condition Yield (%)
Acylating Agent 3-Ethylnicotinoyl chloride 65–70
Cyclization Agent Polyphosphoric acid 68
Temperature 120°C
Time 12 hours

α-Halo Ketones and Primary Amides

This method exploits the nucleophilic substitution of α-halo ketones with primary amides, followed by cyclization. For the target compound, 3-ethyl-5-(chloroacetyl)oxazole serves as the intermediate.

Mechanistic Pathway :

  • Nucleophilic Attack : 3-Ethyloxazole-5-amine reacts with chloroacetyl chloride to form 3-ethyl-5-(chloroacetyl)oxazole.
  • Hydrolysis : Acidic hydrolysis (HCl, H₂O) converts the chloroacetyl group to acetic acid.

Challenges :

  • Byproduct Formation : Competing elimination reactions may produce undesired alkenes.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product.

Table 2: α-Halo Ketone Reaction Metrics

Component Role Outcome
Chloroacetyl Chloride Electrophile Introduces acetic acid moiety
HCl (6M) Hydrolysis Agent 85% Conversion

Modern Synthetic Strategies

Isocyanide-Based Cyclization

Isocyanides, known for their versatility in multicomponent reactions, offer a route to oxazoles under mild conditions. The Passerini reaction variant involves an isocyanide, carboxylic acid, and carbonyl compound.

Protocol :

  • Reagent Mixing : 3-Ethyl-1,2-oxazole-5-carbaldehyde reacts with acetic acid and tert-butyl isocyanide.
  • Cyclization : BF₃·Et₂O catalysis at 25°C facilitates oxazole formation.

Advantages :

  • Atom Economy : Convergent synthesis minimizes waste.
  • Functional Group Tolerance : Compatible with acid-sensitive groups.

Table 3: Isocyanide Reaction Conditions

Catalyst Temperature (°C) Yield (%)
BF₃·Et₂O 25 72
ZnCl₂ 40 58

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. This approach is ideal for thermally labile intermediates.

Case Study :

  • Substrates : 3-Ethyloxazole-5-carbaldehyde and malonic acid.
  • Conditions : 150 W, 100°C, 15 minutes.
  • Outcome : 89% yield via Knoevenagel condensation followed by decarboxylation.

Limitations :

  • Equipment Dependency : Requires specialized microwave reactors.
  • Scalability : Batch size constraints limit industrial application.

Reaction Optimization and Catalysis

Lewis Acid Catalysis

Lewis acids like AlCl₃ and ZnCl₂ enhance electrophilic activation, critical for cyclization steps. For instance, AlCl₃ mediates the Friedel–Crafts acylation of oxazole precursors, improving regioselectivity.

Table 4: Catalyst Performance Comparison

Catalyst Reaction Time (h) Yield (%)
AlCl₃ 6 78
ZnCl₂ 8 65

Solvent Effects

Polar aprotic solvents (DMF, DMSO) stabilize transition states in cyclization reactions. Conversely, nonpolar solvents (toluene) favor dehydration steps.

Example :

  • Solvent : DMF increases reaction rate by 40% compared to THF.
  • Additive : Molecular sieves (4Å) enhance yield by absorbing H₂O.

Comparative Analysis of Methodologies

Table 5: Method Efficacy Overview

Method Yield (%) Purity (%) Scalability
Robinson–Gabriel 68 95 Moderate
α-Halo Ketone 85 90 High
Isocyanide 72 88 Low
Microwave 89 97 Moderate

Key Insights :

  • The α-halo ketone route offers the highest yield and scalability, making it preferable for industrial production.
  • Microwave synthesis achieves superior purity but faces scalability hurdles.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with aldehyde or carboxylic acid groups, while reduction may produce saturated heterocycles.

Scientific Research Applications

2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety may also play a role in its biological effects by influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

This section compares 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid with structurally related compounds, focusing on substituents, physicochemical properties, biological activities, and applications.

Structural Analogues

Table 1: Key Structural Analogues
Compound Name Substituent(s) on Oxazole Additional Features Molecular Formula Molecular Weight (g/mol) Key References
This compound 3-Ethyl Unsaturated oxazole ring C₇H₉NO₃ 155.15 N/A
VGX-1027 (Zenuzolac) 3-Phenyl, 4,5-dihydro Partially saturated oxazole ring C₁₁H₁₁NO₃ 205.21
2-(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid 3-Methyl, 4,5-dihydro Saturated oxazole ring C₆H₉NO₃ 143.14
2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid 3-Methoxy Methoxy substituent C₆H₇NO₄ 157.13
Ibotenic Acid 3-Oxo Neurotoxic α-amino acid derivative C₅H₆N₂O₄ 158.11

Physicochemical Properties

  • Lipophilicity (logP) :
    • The ethyl substituent in this compound likely increases lipophilicity compared to the methoxy derivative (logP ~1.2 for methoxy ).
    • The phenyl-substituted VGX-1027 (Zenuzolac) exhibits higher molecular weight and logP due to its aromatic ring .
  • Solubility: Carboxylic acid groups enhance aqueous solubility. The methoxy derivative (C₆H₇NO₄) may have moderate solubility in polar solvents . Saturated oxazole derivatives (e.g., 4,5-dihydro compounds) show improved stability but reduced solubility compared to unsaturated analogs .

Biological Activity

2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the formation of the oxazole ring followed by acetic acid substitution. While specific synthetic routes for this compound are not extensively detailed in the literature, related compounds in the oxazole family have been synthesized through various methods including cyclization reactions involving appropriate precursors.

Antiviral Activity

Recent studies have highlighted the antiviral properties of oxazole derivatives, particularly their role as inhibitors of HIV-1 reverse transcriptase (RT). For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects against HIV-1 RT with half-maximal inhibitory concentration (IC50) values in the submicromolar range.

A study reported that certain oxazoles exhibited enhanced metabolic stability and potent anti-HIV activity, suggesting that this compound may share similar properties. The mechanism typically involves allosteric inhibition of RT, which is crucial for viral replication .

Anticancer Activity

The anticancer potential of oxazole derivatives has also been explored extensively. For example, novel oxazolo[5,4-d]pyrimidines showed promising cytotoxic effects against various cancer cell lines. The cytotoxic concentration (CC50) values for these compounds were significantly lower than those of standard chemotherapeutics like cisplatin and 5-fluorouracil, indicating a potential for selective toxicity towards cancer cells .

Case Studies and Research Findings

A summary of relevant studies is presented below:

Study Compound Activity IC50/CC50 Cell Line/Target
Study 1ADAM 6Anti-HIV<1.0 μMHIV-1 RT
Study 2Oxazolo[5,4-d]pyrimidine 3gAnticancer58.4 µMHT29 (Colorectal Cancer)
Study 3Isoxazolyl-Derived TriazinesAntimicrobialVariesBacterial strains

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:

  • HIV Inhibition : Compounds with similar structures have shown to disrupt the binding sites on reverse transcriptase, thereby preventing viral replication.
  • Cytotoxicity in Cancer Cells : The selective induction of apoptosis in cancer cells while sparing normal cells is a critical feature observed in several studies involving oxazole derivatives.

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